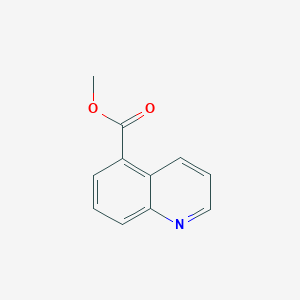

Methyl quinoline-5-carboxylate

Overview

Description

Methyl quinoline-5-carboxylate (CAS 16675-62-0) is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19466 g/mol. It features a quinoline backbone substituted with a methyl ester group at the 5-position. This compound is primarily utilized in research and development (R&D) as a synthetic intermediate or precursor for pharmaceuticals and functional materials. Its high purity (≥97%) ensures reliability in experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol. Another method involves the use of microwave irradiation to promote the cyclization reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Methylation Reactions

Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) undergoes competitive O- and N-methylation when treated with methyl iodide (CH₃I) in the presence of a base. The regioselectivity depends on reaction parameters such as solvent polarity, temperature, and heating duration .

Key Findings:

-

O-Methylation Dominance : Prolonged heating (6–8 hours) in polar solvents (e.g., DMF or DMSO) with K₂CO₃ yields methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99% yield) .

-

N-Methylation : Shorter reaction times (1–2 hours) favor the formation of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 ) in 1–20% yield .

Mechanism:

The reaction proceeds via an SN2 mechanism after deprotonation of the hydroxyl group by a strong base (e.g., K₂CO₃ or NaH). Steric hindrance around the nitrogen atom due to the methylthio group directs methylation toward the oxygen atom .

Table 1: Methylation Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (4 :5 ) | Yield (4 ) |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 8 | 99:1 | 99% |

| K₂CO₃ | Acetone | 60 | 1 | 85:15 | 80% |

Carbonylation Reactions

A patent describes the synthesis of methyl 3-aminoquinoline-5-carboxylate via palladium-catalyzed carbonylation. 3-Amino-5-bromoquinoline reacts with carbon monoxide (0.8 MPa) in methanol/DMF using PdCl₂ and triethylamine .

Characterization Data:

Steric and Electronic Influences

Quantum chemical calculations reveal that the methylthio group at position 2 in methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate creates steric hindrance, shielding the nitrogen atom and favoring O-methylation. The anion’s electron density distribution (Figure 2 in ) shows comparable negative charges on O and N, but steric effects dominate regioselectivity .

Analytical Methods

Scientific Research Applications

Common Synthesis Methods

| Method | Description |

|---|---|

| Friedländer Synthesis | Involves the reaction of an amino compound with a carbonyl compound. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields. |

| Solvent-Free Reactions | Employs conditions that eliminate the need for solvents, reducing waste. |

Medicinal Chemistry Applications

MQC and its derivatives are extensively studied for their potential therapeutic properties. Research indicates that these compounds exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of MQC against various cancer cell lines. For instance:

- Case Study : A study published in a peer-reviewed journal reported that MQC derivatives inhibited cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests their potential as lead compounds in drug development for cancer therapy.

Antimicrobial Properties

MQC has shown promising results as an antimicrobial agent. It interacts with bacterial enzymes, leading to inhibition of growth.

- Case Study : In vitro studies have indicated that MQC exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Industrial Applications

In addition to its medicinal uses, MQC has several industrial applications:

- Dyes and Pigments : The compound is utilized in the formulation of dyes due to its ability to impart color to various materials.

- Fluorescent Probes : MQC derivatives are being investigated as fluorescent probes for detecting metal ions in biological systems, providing insights into cellular processes.

Comparison with Related Compounds

To better understand the unique properties of MQC, it can be compared with similar quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methylquinoline-5-carboxylate | Ethyl group at position 2 | More polar; potentially higher solubility |

| Quinoline-5-carboxylic acid | Lacks ester functionality | Higher acidity; different reactivity profile |

| 2-Methylquinoline | Lacks carboxylate functionality | Simpler structure; fewer biological activities |

Mechanism of Action

The mechanism of action of methyl quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers of Methyl Quinoline Carboxylates

Methyl quinoline-5-carboxylate differs from its positional isomers in the placement of the ester group. Key examples include:

- Methyl quinoline-6-carboxylate (CAS 38896-30-9): Similarity score 0.92.

- Methyl quinoline-7-carboxylate (CAS 51552-68-2): Similarity score 0.90. The 7-position ester may influence steric hindrance in catalytic processes .

- Methyl 8-methylquinoline-7-carboxylate (CAS 1030846-94-6): Additional methyl group at the 8-position reduces similarity (0.76) and introduces steric effects that could limit accessibility for further functionalization .

Table 1: Comparison of Methyl Quinoline Carboxylate Isomers

| Compound | CAS Number | Substituent Position | Similarity Score | Key Features |

|---|---|---|---|---|

| This compound | 16675-62-0 | 5 | 0.92 | High purity (97%), R&D applications |

| Methyl quinoline-6-carboxylate | 38896-30-9 | 6 | 0.92 | Altered electronic properties |

| Methyl quinoline-7-carboxylate | 51552-68-2 | 7 | 0.90 | Potential steric hindrance |

| Methyl 8-methylquinoline-7-carboxylate | 1030846-94-6 | 7 (with 8-methyl) | 0.76 | Increased steric bulk |

Fused-Ring Quinoline Derivatives

Complex fused-ring systems exhibit distinct biological and physicochemical properties:

- Ethyl 7H-pyrrolo[2,3-h]quinoline-5-carboxylate (1d): Synthesized via AgSbF6-catalyzed cycloisomerization, this compound demonstrated neuroprotective effects in C. elegans models of Parkinson’s disease (PD). Its fused pyrrolo-quinoline skeleton enhances binding to neuronal targets compared to simpler esters like this compound .

- Methyl 1,2,3,4,6-pentahydropyrido[1,2-a]quinoline-5-carboxylate (11b): Achieved 95% yield via Pd-catalyzed intramolecular C–N bond formation.

Table 2: Fused-Ring Quinoline Esters

Substituent-Modified Derivatives

Functional groups such as hydroxyl, nitro, and cyano substituents significantly alter properties:

- Ethyl 8-hydroxyquinoline-5-carboxylate (CAS 104293-76-7): The hydroxyl group at the 8-position enables hydrogen bonding, enhancing solubility and metal chelation capacity, which is absent in this compound .

- Ethyl 5-cyano-8-nitro-2,3,4,4a,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carboxylate: Nitro and cyano groups introduce electron-withdrawing effects, modifying reactivity. X-ray crystallography revealed a non-planar quinoline ring and chair-conformation piperidine ring, influencing molecular packing .

Biological Activity

Methyl quinoline-5-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their wide-ranging biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Inhibitory effects on viruses such as Hepatitis B.

- Anticancer : Potential in inhibiting tumor growth and proliferation.

- Anti-inflammatory : Modulating inflammatory responses.

This compound specifically has garnered attention due to its promising pharmacological properties.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the condensation of appropriate precursors under acidic or basic conditions. The following table summarizes some common synthetic routes:

| Method | Conditions | Yield |

|---|---|---|

| Condensation with aldehydes | Acidic medium | High (80-90%) |

| Alkylation reactions | Basic conditions (e.g., NaOH) | Moderate (60-70%) |

| Cyclization reactions | Heat application | Variable (50-80%) |

Antimicrobial Activity

This compound exhibits significant antibacterial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Antiviral Effects

Research indicates that methyl quinoline derivatives can inhibit Hepatitis B virus (HBV) replication. In vitro studies have shown that these compounds can significantly reduce viral load at concentrations as low as 10 µM, suggesting their potential as antiviral agents.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study reported that this compound inhibited the proliferation of breast cancer cells (MCF7) and cervical cancer cells (HeLa), with IC50 values indicating potent cytotoxicity. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Antibacterial Activity Study :

- Objective : Evaluate the antibacterial efficacy of this compound.

- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.

- Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli, indicating strong antibacterial activity.

-

Antiviral Study on HBV :

- Objective : Assess the inhibitory effect on HBV replication.

- Method : In vitro analysis using HepG2.2.15 cell line.

- Results : A reduction in HBV DNA levels by 85% at 10 µM concentration was observed, confirming its antiviral potential.

-

Anticancer Research :

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Method : MTT assay on MCF7 and HeLa cells.

- Results : IC50 values were determined to be 20 µM for MCF7 and 25 µM for HeLa, indicating significant growth inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl quinoline-5-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is commonly synthesized via esterification of quinoline-5-carboxylic acid using methanol under acidic catalysis. Optimization involves monitoring reaction progress via <sup>1</sup>H NMR to track ester formation and adjusting stoichiometric ratios (e.g., excess methanol) or temperature (80–100°C). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm ester group presence (e.g., δ ~3.9 ppm for methyl ester) and aromatic proton environments .

- HRMS : Validates molecular weight (C11H9NO2, [M+H]<sup>+</sup> = 188.0706) .

- X-ray crystallography : Resolves crystal packing and bond lengths, often using SHELX software for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How does this compound function as a ligand in porous coordination networks, and what factors influence its structural role?

In coordination polymers (e.g., Cu(Qc)2), the quinoline nitrogen and carboxylate oxygen act as binding sites for metal nodes. Aperture size (~3.3 Å) and C–H···π interactions enable selective gas adsorption (e.g., C2H6/C2H4 separation). Structural variations arise from solvent polarity and metal ion choice .

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

Discrepancies in NMR or HRMS data may stem from tautomerism or impurities. Cross-validate using:

- Multi-nuclear NMR (e.g., <sup>19</sup>F NMR for trifluoroacetyl derivatives) .

- Independent synthesis replicates under inert atmospheres to exclude oxidation .

- Computational modeling (DFT) to predict spectral profiles and compare with experimental data .

Q. How can computational methods enhance the design of this compound-based catalysts or materials?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in functionalization reactions. Molecular dynamics simulations model host-guest interactions in coordination networks, guiding experimental synthesis .

Q. What are the challenges in crystallizing this compound derivatives, and how can SHELX improve refinement accuracy?

Crystallization issues include polymorphism and solvent inclusion. SHELXL refines structures using high-resolution data, addressing twinning or disorder via constraints (e.g., ISOR, DELU). For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Q. How does the electronic nature of substituents on the quinoline ring influence the compound’s reactivity in cascade reactions?

Electron-withdrawing groups (e.g., trifluoroacetyl in 6a/6d) enhance electrophilicity at the carboxylate, facilitating nucleophilic attacks in NHC-catalyzed cascades. Hammett plots correlate substituent σ values with reaction rates .

Q. Methodological Best Practices

Q. What guidelines ensure reproducibility when reporting synthetic procedures for this compound derivatives?

- Detail solvent purity, catalyst loading, and reaction monitoring intervals.

- Provide crystallographic data (CCDC numbers) and refinement parameters (R1, wR2) .

- Include HRMS and NMR spectra in supporting information, referencing Beilstein Journal guidelines .

Q. How should researchers address conflicting data between experimental results and computational predictions?

Re-examine assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Validate with advanced techniques like in-situ IR spectroscopy or SC-XRD to detect intermediate species .

Properties

IUPAC Name |

methyl quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWVYSYQJRMDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500623 | |

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16675-62-0 | |

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.